molecular formula C11H14ClN3O B8413868 1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

Cat. No.: B8413868
M. Wt: 239.70 g/mol
InChI Key: PWMTXKGNIBZDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

InChI

InChI=1S/C11H14ClN3O/c12-4-6-14-11(16)15-10-7-13-5-3-9(10)8-1-2-8/h3,5,7-8H,1-2,4,6H2,(H2,14,15,16)

InChI Key

PWMTXKGNIBZDLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-2-isocyanatoethane (472 mg, 4.477 mmol) was added drop wise to a stirred mixture of 4-cyclopropylpyridin-3-amine (I-1b: 400 mg, 2.78 mmol) in toluene (10 mL) at 0° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The crude product was concentrated and purified by column chromatography on silica gel (2% methanol in CHCl3) afforded 200 mg of the product (28% yield).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
28%

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